5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol

Organic Synthesis Silyl Protection Phosphonate Precursors

5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol (CAS 271598-41-5) is a bifunctional alkynol featuring a free secondary hydroxyl at C-2 and a trimethylsilyl (TMS)-protected secondary hydroxyl at C-5 on a hex-3-yne backbone. Its molecular formula is C9H18O2Si (exact mass 186.1076 Da).

Molecular Formula C9H18O2Si
Molecular Weight 186.32 g/mol
CAS No. 271598-41-5
Cat. No. B12584588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol
CAS271598-41-5
Molecular FormulaC9H18O2Si
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESCC(C#CC(C)O[Si](C)(C)C)O
InChIInChI=1S/C9H18O2Si/c1-8(10)6-7-9(2)11-12(3,4)5/h8-10H,1-5H3
InChIKeyNXTZHLVWQYPPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol (CAS 271598-41-5) — Procurement-Relevant Structural and Physicochemical Baseline


5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol (CAS 271598-41-5) is a bifunctional alkynol featuring a free secondary hydroxyl at C-2 and a trimethylsilyl (TMS)-protected secondary hydroxyl at C-5 on a hex-3-yne backbone [1]. Its molecular formula is C9H18O2Si (exact mass 186.1076 Da) [1]. Computed physicochemical properties include a topological polar surface area (tPSA) of 29.5 Ų, a LogP of 1.61, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound presents as a chiral building block (one undefined stereocenter) with orthogonal functionality: the alkyne moiety, the free alcohol, and the silyl-protected alcohol each offer distinct reactivity handles for sequential synthetic elaboration [1].

Why 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol Cannot Be Replaced by Generic TMS-Protected Alkynols or the Unprotected Diol


Substituting 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol with an unprotected analog (e.g., hex-3-yne-2,5-diol) or a regioisomeric silyl ether (e.g., 6-(trimethylsilyl)hex-5-yn-1-ol) introduces risks of chemoselectivity loss, altered physicochemical behavior, and divergent reactivity in downstream transformations [1]. The specific positioning of the TMS group at C-5 while leaving the C-2 hydroxyl free is critical for orthogonal protection strategies: the TMS ether can be selectively removed under mild fluoride or acidic conditions without affecting the free alcohol after its subsequent derivatization [1]. Furthermore, TMS protection markedly alters hydrophobicity (LogP shift from 0.78 to 1.61 relative to unprotected 3-hexyn-2-ol), affecting phase-transfer behavior, chromatographic retention, and solubility in organic media [1]. Using a bulkier silyl analog (e.g., TBDMS or TIPS) would increase hydrolytic stability by orders of magnitude, potentially complicating deprotection or altering steric accessibility at the protected oxygen [2]. The quantitative evidence below demonstrates these differentiating dimensions.

Quantitative Differentiation Evidence for 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol vs. Closest Analogs


Synthetic Yield: 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol from 2,5-Hexyne Diol vs. Unprotected Diol Isolation

In the synthesis of 2-keto-5-methyl-3,4-hexadienyl phosphonate, 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol was obtained in approximately 89% yield from 2,5-hexyne diol upon reaction with chlorotrimethylsilane . This high yield demonstrates efficient mono-silylation at the C-5 position in the presence of the C-2 hydroxyl, whereas direct isolation of the unprotected diol intermediate from the same reaction sequence is not reported, likely due to its higher polarity and potential for side reactions .

Organic Synthesis Silyl Protection Phosphonate Precursors

Hydrophobicity Shift: LogP of TMS-Protected vs. Unprotected 3-Hexyn-2-ol

The computed LogP of 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol is 1.61, compared with a LogP of 0.78 for the unprotected analog 3-hexyn-2-ol (CAS 109-50-2) [1]. This represents an approximately 0.83 log unit increase in lipophilicity, corresponding to a roughly 6.8-fold greater partition into octanol vs. water at equilibrium. The topological polar surface area (tPSA) also increases from 20.2 Ų to 29.5 Ų upon TMS protection [1].

Physicochemical Property LogP Chromatographic Behavior

Hydrolytic Lability: TMS vs. TBDMS Ether Stability — Class-Level Quantitative Benchmark

TBDMS (tert-butyldimethylsilyl) ethers are approximately 10⁴ (10,000) times more resistant to hydrolysis than their TMS (trimethylsilyl) counterparts under comparable acidic aqueous conditions . This class-level kinetic difference means that for 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol, the TMS group at C-5 can be removed under significantly milder conditions (e.g., dilute acid, methanolysis, or low-concentration fluoride) than would be required for a TBDMS analogue.

Protecting Group Strategy Hydrolytic Stability Deprotection Kinetics

Orthogonal Functionality: Free C-2 Hydroxyl Plus TMS-Protected C-5 Hydroxyl vs. Fully Protected or Unprotected Analogs

5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol presents two chemically distinct hydroxyl groups: a free secondary alcohol at C-2 and a TMS-protected secondary alcohol at C-5 [1]. In contrast, the fully unprotected diol (hex-3-yne-2,5-diol) offers no differentiation between the two hydroxyls, while a fully silylated derivative would require an additional deprotection step before C-2 functionalization. The TMS group is selectively removable with fluoride sources (e.g., TBAF) or mild acid without affecting the C-2 alcohol after its protection with an orthogonal group [2].

Orthogonal Protection Chemoselectivity Multistep Synthesis

Optimal Procurement Scenarios for 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol Based on Quantitative Differentiation


Multi-Step Synthesis of Alkadiene Phosphonates and Related Organophosphorus Compounds

The compound has been demonstrated as a high-yield (~89%) intermediate in the synthesis of 2-keto-5-methyl-3,4-hexadienyl phosphonates via a route proceeding through 2,5-hexyne diol silylation . Procurement is directly warranted for laboratories pursuing this specific phosphonate scaffold or analogous allene-phosphonate libraries, where the TMS-mono-protected form eliminates the need for in-house protection optimization.

Gold(III)-Catalyzed Furan Synthesis from 5-Oxy-Hex-3-yn-2-ol Substrates

Substituted 5-oxy-hex-3-yn-2-ols undergo gold(III)-catalyzed 5-endo-dig cyclization to 2,5-disubstituted furans . 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol serves as a direct precursor to 5-hydroxy-furan derivatives after in situ or post-cyclization TMS deprotection, while the TMS group also modulates steric and electronic effects at the cyclization transition state compared to a free hydroxyl or a bulkier silyl ether.

Convergent Natural Product Synthesis Requiring Orthogonal Alcohol Protection

For complex natural product total synthesis (e.g., tuckolide, modiolide A, or related 10-membered lactones), the orthogonal presentation of a free C-2 hydroxyl and a TMS-protected C-5 hydroxyl on a hex-3-yne scaffold enables sequential fragment coupling without protection/deprotection cycle conflicts [1]. The TMS group's mild removal conditions (TBAF or AcOH) are compatible with late-stage intermediates bearing acid- or base-sensitive functionality.

Physicochemical Method Development Where TMS Derivatization Alters Retention and Volatility

The LogP shift from 0.78 (unprotected) to 1.61 (TMS-protected) and the associated volatility increase make 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol suitable as a reference standard for GC-MS method development targeting silylated alkynols [1]. Its defined retention shift relative to the underivatized alcohol provides a system suitability benchmark for laboratories performing routine TMS derivatization for analytical workflows.

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